molecular formula C8H10N4O4S B14005958 3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone CAS No. 25622-15-5

3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone

Cat. No.: B14005958
CAS No.: 25622-15-5
M. Wt: 258.26 g/mol
InChI Key: TUNPQZIMFGIDFZ-UHFFFAOYSA-N
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Description

2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a pyrimido-thiadiazine core with three methyl groups and two dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-PYRIMIDO[4,5-E]-1,2,4-THIADIAZINE-6,8(5H,7H)-DIONE,3,5,7-TRIMETHYL-, 1,1-DIOXIDE is unique due to its specific substitution pattern and the presence of both dioxo and methyl groups

Properties

CAS No.

25622-15-5

Molecular Formula

C8H10N4O4S

Molecular Weight

258.26 g/mol

IUPAC Name

3,5,7-trimethyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazine-6,8-dione

InChI

InChI=1S/C8H10N4O4S/c1-4-9-6-5(17(15,16)10-4)7(13)12(3)8(14)11(6)2/h1-3H3,(H,9,10)

InChI Key

TUNPQZIMFGIDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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